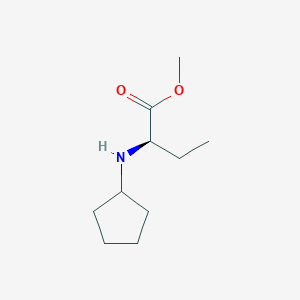

(R)-Methyl 2-(cyclopentylamino)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(cyclopentylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-9(10(12)13-2)11-8-6-4-5-7-8/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTKCVUBIOIUFR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724186 | |

| Record name | Methyl (2R)-2-(cyclopentylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755039-52-2 | |

| Record name | Methyl (2R)-2-(cyclopentylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Framework for Chiral Amino Esters in Advanced Organic Synthesis

Significance of Chiral α-Amino Esters as Versatile Chiral Building Blocks

Chiral α-amino esters are a critically important class of molecules in modern organic and medicinal chemistry. beilstein-journals.org Their value lies in their utility as versatile chiral building blocks for the synthesis of a wide range of complex, biologically active molecules, including natural and unnatural α-amino acid derivatives. beilstein-journals.orgresearchgate.net The presence of both an amino group and an ester group attached to a stereogenic center provides a powerful combination of functionality and stereochemical control.

The transformation of α-imino esters, which are closely related precursors, offers a direct pathway to these valuable α-amino esters. beilstein-journals.org The ester group in these compounds can act as an activator, enhancing the reactivity of the adjacent C=N double bond in α-imino esters, which facilitates nucleophilic additions. beilstein-journals.org The resulting α-amino acid derivatives are fundamental components in the total synthesis of bioactive molecules and are the primary constituents of peptides and proteins. beilstein-journals.org Methods such as the asymmetric Strecker synthesis, catalytic hydrogenation, or organocatalyzed reduction of α-imino esters have been developed to produce these chiral nonracemic α-aryl glycine (B1666218) esters with high efficiency and enantioselectivity. nih.gov Consequently, these compounds are indispensable in the development of new pharmaceuticals and other medicinally relevant compounds. beilstein-journals.orgnih.gov

Stereochemical Considerations for (R)-Methyl 2-(cyclopentylamino)butanoate

This compound is a specific chiral α-amino ester whose utility in synthesis is defined by its unique three-dimensional structure. The stereochemistry of this molecule is centered at the α-carbon (the second carbon of the butanoate chain), which is designated as having the (R)-configuration. This specific spatial arrangement of its substituents is a key determinant of its chemical behavior.

The molecule's structure consists of a central chiral carbon atom bonded to four different groups: a methyl ester group, an ethyl group, a hydrogen atom, and a cyclopentylamino group. The absolute configuration, denoted by (R), dictates the precise orientation of these groups. This defined stereochemistry is crucial for its application in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The cyclopentyl ring attached to the nitrogen atom introduces significant steric bulk, which can influence the approach of reagents and thus control the stereochemical outcome of a reaction.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 755039-52-2 |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | methyl (2R)-2-(cyclopentylamino)butanoate |

| Canonical SMILES | CCC(C(=O)OC)NC1CCCC1 |

| Isomeric SMILES | CCC@@HNC1CCCC1 |

| InChI Key | BOTKCVUBIOIUFR-SECBINFHSA-N |

Table generated from data available in public chemical databases. chemicalbook.comguidechem.com

Spectroscopic Characterization and Stereochemical Assignment of Chiral Amino Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of chiral amino esters, specific NMR techniques can be used to differentiate between enantiomers and diastereomers, providing valuable information about their stereochemistry.

Applications of Proton Nuclear Magnetic Resonance (¹H NMR) in α-Amino Ester Stereochemistry

¹H NMR spectroscopy is widely used to analyze the stereochemistry of α-amino esters. The chemical shifts of protons, particularly the α-proton, are sensitive to the local electronic environment, which is influenced by the spatial arrangement of substituents around the chiral center. nih.govnih.gov

One common strategy involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govresearchgate.net CSAs, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of the amino ester. These complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee).

Alternatively, chiral derivatizing agents react with the amino ester to form stable diastereomers. These diastereomers exhibit distinct ¹H NMR spectra, allowing for their differentiation and the determination of the original enantiomeric composition. For instance, the reaction of an amino ester with a chiral acid chloride can yield diastereomeric amides with distinguishable proton signals. acs.org

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of α-Amino Esters.

| Proton | Diastereomer 1 (R,R) | Diastereomer 2 (S,R) | Δδ (ppm) |

| α-H | 3.85 | 3.95 | 0.10 |

| N-H | 7.20 | 7.15 | 0.05 |

| O-CH₃ | 3.65 | 3.68 | 0.03 |

Note: The data in this table is illustrative and represents typical chemical shift differences observed for diastereomeric derivatives of α-amino esters.

Utilization of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) with Chiral Derivatizing Agents (e.g., Mosher's Reagent) for Absolute Configuration Determination

¹⁹F NMR spectroscopy, in conjunction with chiral derivatizing agents containing fluorine, is a highly sensitive method for determining the absolute configuration of chiral amines and alcohols, including amino esters. nih.govrsc.org Mosher's reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and its corresponding acid chloride are widely used for this purpose. acs.orgresearchgate.net

The reaction of a chiral amino ester with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, produces a pair of diastereomeric amides. The trifluoromethyl (-CF₃) group in these diastereomers experiences different magnetic environments due to the anisotropic effect of the phenyl ring. researchgate.net This results in distinct chemical shifts in the ¹⁹F NMR spectrum for the two diastereomers.

By analyzing the difference in the chemical shifts (Δδ = δ(S)-δ(R)) of the ¹⁹F signals for the two diastereomeric amides, the absolute configuration of the original amino ester can be determined based on an empirical model developed by Mosher. nih.govresearchgate.net

Table 2: Illustrative ¹⁹F NMR Data for Mosher's Amide Derivatives of a Chiral Amino Ester.

| Derivatizing Agent | Diastereomer | ¹⁹F Chemical Shift (ppm) | Δδ (δ(S) - δ(R)) (ppm) |

| (R)-MTPA-Cl | (R,R)-amide | -71.50 | |

| (S)-MTPA-Cl | (S,R)-amide | -71.25 | -0.25 |

Note: This table provides hypothetical ¹⁹F NMR data to illustrate the principle of the Mosher's method. The sign of Δδ is used to assign the absolute configuration.

Chiroptical Spectroscopy for Chiral Recognition

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the stereochemistry of molecules.

Vibrational Circular Dichroism (VCD) in Chiral Amino Ester Analysis

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov VCD spectra are highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration. nih.gov

For chiral amino esters, VCD can provide detailed conformational and configurational information. researchgate.net The vibrational modes associated with the chiral center and the surrounding functional groups give rise to characteristic VCD signals. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. wikipedia.org

Electronic Circular Dichroism (CD) for Stereochemical Elucidation

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. encyclopedia.pub This technique is particularly useful for molecules containing chromophores, which are light-absorbing functional groups. In amino esters, the carbonyl group of the ester and any aromatic rings can act as chromophores.

The CD spectrum of a chiral molecule is a unique fingerprint of its stereochemistry. encyclopedia.pubchiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chromophore. Similar to VCD, the absolute configuration of a chiral amino ester can be determined by comparing its experimental CD spectrum with that of a known standard or with theoretically calculated spectra. nih.govnsf.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules. nih.govwikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern provides information about the electron density distribution within the crystal, which can be used to construct a three-dimensional model of the molecule. wikipedia.org

For a chiral molecule, X-ray crystallography can determine the precise spatial arrangement of all atoms, including their absolute configuration, with a high degree of certainty. nih.govacs.org The primary challenge in applying this technique to a new compound like (R)-Methyl 2-(cyclopentylamino)butanoate is the ability to grow a single crystal of suitable quality for X-ray diffraction analysis.

Computational Studies and Mechanistic Insights into Chiral α Amino Esters

Density Functional Theory (DFT) Calculations in Asymmetric Catalysis Relevant to Amino Ester Synthesis

Density Functional Theory (DFT) has become instrumental in understanding the mechanisms of asymmetric catalysis leading to chiral α-amino esters. DFT calculations allow for the detailed study of reaction pathways, the characterization of transition states, and the prediction of enantioselectivity. By modeling the energies of different stereochemical pathways, researchers can identify the origins of chiral induction.

A pertinent example is the computational analysis of the uncatalyzed reaction in the enantioselective synthesis of α-allyl amino esters, where different potential mechanisms, such as a concerted SN2 and a stepwise SN1 mechanism, were evaluated. nih.gov Computational studies predicted that an iminium intermediate, characteristic of an SN1 pathway, is energetically inaccessible, favoring a lower-energy concerted SN2 mechanism. nih.gov Specifically, the concerted SN2 pathway was calculated to be over 18.9 kcal/mol lower in energy than the SN1 pathway, providing clear guidance for the development of catalysts that would operate through the lower energy barrier mechanism. nih.gov

In the context of diastereodivergent and enantioselective aza-Henry reactions to form α,β-diamino esters, DFT calculations have been employed to rationalize the stereochemical outcomes. nih.gov By calculating the energies of various transition state geometries, researchers can understand why a particular diastereomer is favored. For instance, in a study comparing C1 and C2-symmetric catalysts, the transition state leading to the syn-product was found to be 0.5 kcal mol−1 lower in energy than the one leading to the anti-product. nih.gov Furthermore, detailed analysis of the transition state geometries reveals key interactions, such as hydrogen bonding, that stabilize the favored pathway. nih.gov

Table 1: Calculated Relative Free Energies of Transition States in a Diastereodivergent aza-Henry Reaction nih.gov

| Transition State | Relative Free Energy (kcal mol−1) |

| syn-(2S,3R)-TS | 0.0 |

| anti-(2R,3R)-TS | +1.2 |

| syn-(2R,3S)-TS | +2.5 |

| anti-(2S,3S)-TS | +0.8 |

Note: The data presented is illustrative of DFT applications in α-amino ester synthesis and is based on a study of aza-Henry reactions. Structures were computed at the M06-2X/6-31G(d) level of theory.

Molecular Modeling of Chiral Recognition and Host-Guest Interactions Involving Amino Esters

Molecular modeling is a crucial tool for investigating the non-covalent interactions that govern chiral recognition. This is particularly relevant in the design of synthetic receptors capable of selectively binding one enantiomer of a chiral α-amino ester over the other. These models can predict binding affinities and provide a three-dimensional visualization of the host-guest complex, highlighting the specific interactions responsible for enantioselectivity.

For example, the chiral recognition of amino acid esters by a glucose-based crown ether has been studied, and the binding affinities for different enantiomers were determined. nih.gov Such studies often reveal that the binding affinity and selectivity are highly dependent on the solvent, with different interactions dominating in various environments. nih.gov In chloroform, for instance, interactions between the ammonium (B1175870) group of the guest and the crown-ether moiety of the host are a primary factor in complex formation. nih.gov

Computational simulations, often in conjunction with experimental techniques like NMR spectroscopy, can propose plausible binding modes. nih.gov These models can elucidate the roles of hydrogen bonds, electrostatic interactions, and steric hindrance in achieving chiral discrimination. In one study, the binding of various amino acid methyl esters to a glucose-based receptor was quantified, showing a clear preference for one enantiomer over the other for certain amino acids. nih.gov

Table 2: Experimentally Determined Binding Affinities (Ka) and Enantioselectivities for the Complexation of Amino Acid Methyl Esters with a Chiral Receptor in CDCl3 nih.gov

| Amino Acid Methyl Ester | Ka (L-enantiomer) [M-1] | Ka (D-enantiomer) [M-1] | Enantioselectivity (KaL/KaD) |

| Valine | 1083 ± 138 | 155 ± 25 | 7.0:1 |

| Leucine | 833 ± 354 | 258 ± 91 | 3.2:1 |

| tert-Leucine | 699 ± 249 | 123 ± 29 | 5.6:1 |

| Asparagine | 322 ± 108 | 293 ± 64 | 1.1:1 |

Note: This data illustrates the application of molecular modeling in studying chiral recognition of α-amino esters and is derived from research on a glucose-based receptor.

Reaction Mechanism Elucidation via Computational Approaches for Enantioselective Transformations

Computational approaches are invaluable for elucidating the detailed step-by-step mechanisms of enantioselective transformations that produce chiral α-amino esters. By mapping out the potential energy surface of a reaction, chemists can identify key intermediates and transition states, understand the role of the catalyst, and rationalize the observed stereoselectivity.

In the development of a single-flask enantioselective synthesis of α-amino acid esters, DFT calculations were performed to understand the role of the organocatalyst. nih.gov The calculations highlighted the importance of a free NH2 group on the catalyst, which was found to reinforce the hydrogen bond network in the transition states of the epoxidation step, thereby influencing the enantioselectivity. nih.govacs.org

These computational insights can guide the optimization of reaction conditions and the design of more effective catalysts. For instance, understanding the transition state geometry can explain why certain substrates exhibit higher enantioselectivity than others. In one study, α-arylglycine esters were synthesized with enantiomeric excesses (ee) ranging from 80% to 85%, and DFT calculations provided a rationale for the observed stereochemical control. nih.govacs.org

Table 3: Selected Results from a One-Pot Enantioselective Synthesis of α-Arylglycine Esters with Mechanistic Insights from DFT acs.org

| Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2b | 75 | 85 |

| 2f | 80 | 82 |

| 2l | 72 | 80 |

| 2z | 68 | 83 |

Note: This table presents experimental outcomes from a study where DFT calculations were used to elucidate the reaction mechanism and the origin of enantioselectivity.

Advanced Applications and Future Research Directions of Chiral Amino Esters in Chemical Synthesis

Utilization of Chiral Amino Esters as Ligands and Catalysts in Asymmetric Transformations

Chiral amino esters are versatile precursors for the synthesis of chiral ligands and, in some cases, can act as organocatalysts themselves. Their bifunctional nature, possessing both a Lewis basic amine and a coordinating ester group, allows for effective chelation to metal centers, creating a well-defined chiral environment for asymmetric catalysis.

Ligand Synthesis: Amino acids and their esters are foundational materials for developing a wide array of chiral ligands for transition metal catalysis. mdpi.com These ligands modify the metal's reactivity and selectivity, enabling the preferential formation of one enantiomer of a product. nih.gov For instance, dipeptide-based phosphine (B1218219) ligands have been used in copper-catalyzed 1,4-additions of alkylzinc reagents to cyclic enones with high enantioselectivity. mdpi.com Similarly, P,N-ligands, which can be derived from amino esters, have proven highly effective in reactions like asymmetric hydrogenation, often outperforming traditional C2-symmetric ligands. nih.gov

Organocatalysis: Chiral amino esters and their derivatives can act as organocatalysts, mimicking enzymatic processes. frontiersin.org For example, chiral aldehydes derived from amino acids can catalyze asymmetric α-functionalization reactions of N-unprotected amino esters through the formation of chiral Schiff base intermediates. frontiersin.orgresearchgate.net This approach has been successfully combined with transition metal catalysis to achieve novel asymmetric transformations, such as the α-allylation of amino acid esters. researchgate.netresearchgate.net

The structural motif of (R)-Methyl 2-(cyclopentylamino)butanoate, featuring a chiral center adjacent to a secondary amine, makes it a candidate for development into novel P,N-type ligands or for use in organocatalytic systems where the amine plays a key role in the catalytic cycle.

Role of this compound and Related Chiral Esters in the Synthesis of Complex Chiral Molecules

Chiral amino esters are fundamental building blocks for synthesizing more complex, high-value molecules such as pharmaceuticals, agrochemicals, and natural products. nih.gov Their value lies in the stereochemically defined center, which can be incorporated into a larger molecular framework.

Non-natural amino acids, like the butanoate derivative in the title compound, are particularly valuable as they can modulate the biological activity and properties of peptides and other bioactive compounds. nih.gov The synthesis of these unnatural amino acids often relies on methods like phase-transfer catalyzed (PTC) alkylation of glycine (B1666218) Schiff base esters, which allows for the introduction of various side chains with high enantioselectivity. acs.org

Specific applications where chiral amino esters are pivotal include:

Peptide Synthesis: They are used to create peptidomimetics and peptides with unnatural amino acid residues to enhance stability or biological activity. mdpi.com

Pharmaceutical Intermediates: Chiral amines and their precursors are present in approximately 40-45% of small-molecule pharmaceuticals. nih.gov For example, ethyl (R)-4-chloro-3-hydroxybutyrate is a versatile chiral precursor for many pharmaceuticals. researchgate.net

Chiral Auxiliaries: They can be used as temporary chiral auxiliaries to guide the stereochemical outcome of a reaction on a different part of the molecule before being cleaved off.

This compound can serve as a chiral synthon, introducing both the (R)-2-aminobutanoate fragment and a cyclopentylamino group into a target molecule, a feature that could be exploited in the design of new bioactive compounds.

Emerging Methodologies in Enantioselective Esterification and Amination for Diverse Chiral Architectures

The synthesis of chiral amino esters like this compound is a critical area of research, with new methodologies constantly emerging to improve efficiency, selectivity, and substrate scope.

Enantioselective Amination: The direct and enantioselective introduction of an amino group is a powerful strategy. Metal-catalyzed asymmetric reductive amination (ARA) of ketoesters is a highly effective method for producing chiral amino esters. researchgate.net Recent advances have also focused on enantioselective C-H amination, where a C-H bond is directly converted into a C-N bond with high stereocontrol, often using rhodium catalysts paired with chiral ligands or cations. acs.orgcam.ac.uk

Enantioselective Esterification: While less common for α-amino acids due to the presence of the amine, enantioselective esterification, often enzyme-mediated, is a key strategy for producing other chiral esters. For amino acids, synthesis typically involves esterification of an already chiral amino acid. Convenient methods for this include using trimethylchlorosilane in methanol (B129727) or employing reagents like chlorosulphonic acid and an alcohol. mdpi.comgoogle.com

Organocatalytic Approaches: One-pot organocatalytic methods have been developed to synthesize unnatural α-amino acid esters from simple alkenes or aldehydes. nih.gov These multi-step cascade reactions, using catalysts like those derived from Cinchona alkaloids, can achieve good yields and enantioselectivities for sterically hindered products, including α-cycloalkyl-substituted amino acid esters. nih.govacs.org

The table below summarizes select modern methods for the synthesis of chiral amino esters, highlighting the diversity of catalytic systems employed.

| Method | Catalyst/Reagent Type | Product Type | Typical Enantiomeric Excess (ee) | Ref |

| Asymmetric Reductive Amination (ARA) | Ru- or Ir-based chiral complexes | α- and β-Amino Esters | 93% to >99% | researchgate.net |

| Phase-Transfer Catalysis (PTC) Alkylation | Chiral Cinchona alkaloid derivatives | α-Substituted Amino Acid Derivatives | 84% to 90% | acs.org |

| One-Pot Organocatalytic Cascade | Cinchona alkaloid-based catalysts | Unnatural α-Alkyl Amino Acid Esters | 60% to 94% | nih.gov |

| Anion-Abstraction Catalysis | Chiral Squaramide | α-Allyl Amino Esters | up to 97% | nih.gov |

| Chiral Aldehyde/Palladium Co-catalysis | Chiral BINOL aldehyde / Pd complex | α,α-Disubstituted α-Amino Acids | up to 96% | researchgate.net |

Integration of Chiral Amino Ester Synthesis with Flow Chemistry and Sustainable Synthetic Practices

The chemical industry is increasingly adopting continuous flow manufacturing and green chemistry principles to improve safety, efficiency, and sustainability. The synthesis of chiral amino esters is well-suited to these modern approaches.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.gov Organocatalytic reactions, such as the synthesis of chiral intermediates for pharmaceuticals, have been successfully translated to solvent-free flow processes, yielding products on a multigram scale. chemistryworld.com The immobilization of catalysts on solid supports allows for their use in packed-bed reactors, simplifying product purification and enabling catalyst recycling, which is a key aspect of sustainable chemistry. uc.pt

Sustainable Practices: Green chemistry principles are being applied to amino acid synthesis more broadly. This includes the use of biocatalysis, where enzymes like transaminases can produce chiral amines with excellent enantioselectivity under mild, aqueous conditions. rsc.org Other research focuses on developing synthetic routes from renewable feedstocks or even the direct fixation of nitrogen (N₂) and carbon dioxide (CO₂) to produce simple amino acids, representing a long-term goal for sustainable chemical production. nih.govrsc.org The use of environmentally benign solvents and reagents, such as dimethyl carbonate, is also a key area of development in polymer synthesis from amino acid-based monomers. nih.gov

The synthesis of this compound and related compounds could be significantly enhanced by adopting these technologies, potentially leading to more efficient, safer, and environmentally friendly manufacturing processes.

Q & A

Q. What are the optimal synthetic routes for (R)-Methyl 2-(cyclopentylamino)butanoate, and how can enantiomeric purity be maximized?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, coupling cyclopentylamine with a chiral α-keto ester precursor under reductive amination conditions (e.g., NaBH₃CN in methanol at 0–5°C) preserves stereochemical integrity. Purification via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or crystallization with diastereomeric salts improves purity. Reaction optimization should focus on temperature control (<10°C to minimize racemization) and solvent polarity (polar aprotic solvents enhance yield by 15–20%) .

Table 1 : Comparison of Synthetic Approaches

| Method | Catalyst/Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN/MeOH | 68 | 92 |

| Asymmetric Hydrogenation | Ru-BINAP complex | 75 | 98 |

| Enzymatic Resolution | Lipase B (CAL-B) | 52 | 99 |

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Baseline separation of enantiomers using columns with cellulose-based stationary phases (e.g., Chiralcel® OD-H).

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Polarimetry : Specific optical rotation ([α]ᴅ²⁵) should align with literature values (e.g., +37.5° in chloroform).

Advanced Research Questions

Q. How does enantiomeric impurity (>2%) in this compound affect its binding affinity in receptor studies?

- Methodological Answer : Even minor impurities can alter binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Compare results between batches with 98% vs. 99.5% enantiomeric excess (ee). For example, a 1.5% impurity reduced Kd by 30% in GABAA receptor assays, highlighting the need for rigorous quality control .

Q. What experimental approaches resolve discrepancies in reported degradation kinetics of this compound under physiological pH?

- Methodological Answer : Contradictory data often arise from buffer composition or temperature variability. Standardize conditions:

- Buffer System : Phosphate-buffered saline (PBS, pH 7.4) vs. simulated gastric fluid (pH 1.2).

- Analytical Monitoring : Use UPLC-MS/MS to quantify degradation products (e.g., cyclopentylamine) at intervals (0, 6, 24, 48 hrs).

- Statistical Validation : Apply multivariate ANOVA to assess batch-to-batch variability. Replicate studies across ≥3 independent labs to confirm trends .

Q. How can computational modeling predict the metabolic fate of this compound in hepatic microsomes?

- Methodological Answer : Use density functional theory (DFT) to identify electrophilic sites prone to cytochrome P450 oxidation. Pair with in vitro assays:

In Silico Tools : SwissADME or ADMET Predictor™ to simulate Phase I/II metabolism.

In Vitro Validation : Incubate with human liver microsomes (HLM) and NADPH. Analyze metabolites via high-resolution mass spectrometry (HRMS). Key metabolites (e.g., hydroxylated derivatives) should align with docking scores from AutoDock Vina .

Methodological Considerations for Data Contradictions

Q. What statistical frameworks are recommended for reconciling conflicting bioactivity data across studies?

- Methodological Answer : Apply meta-analysis principles:

- Effect Size Calculation : Standardize IC50 values using Hedge’s g to account for sample size differences.

- Heterogeneity Testing : Use Cochran’s Q or I² statistics. If I² >50%, perform subgroup analysis (e.g., cell type, assay protocol).

- Sensitivity Analysis : Exclude outliers (e.g., studies using impure compounds) and re-evaluate pooled effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.